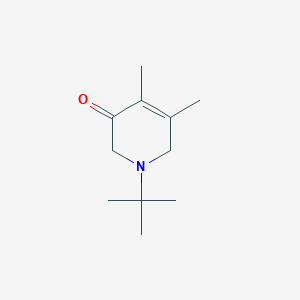
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- is an organic compound with a complex structure that includes a pyridinone ring substituted with tert-butyl and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyridinone derivative with tert-butyl and dimethyl substituents in the presence of a suitable catalyst. The reaction conditions often require specific temperatures, solvents, and reaction times to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different hydrogenated forms of the compound .
Applications De Recherche Scientifique
3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- include other pyridinone derivatives with different substituents, such as:
- 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl-2,3-dihydroxy-
- This compound2,3-dimethyl-
Uniqueness
The uniqueness of 3(2H)-Pyridinone, 1-(1,1-dimethylethyl)-1,6-dihydro-4,5-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
59603-46-2 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
1-tert-butyl-4,5-dimethyl-2,6-dihydropyridin-3-one |
InChI |
InChI=1S/C11H19NO/c1-8-6-12(11(3,4)5)7-10(13)9(8)2/h6-7H2,1-5H3 |
Clé InChI |
OJYAODABGHVEMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CN(C1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

![1-Methyl-2-(propylsulfanyl)-4-[4-(trifluoromethyl)phenoxy]benzene](/img/structure/B14595913.png)

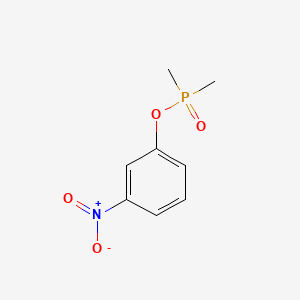
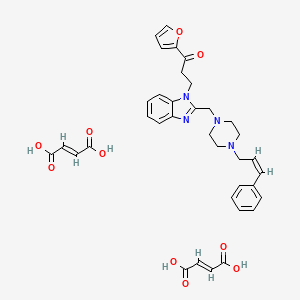
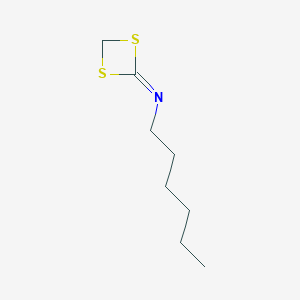
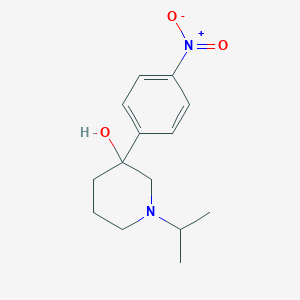
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
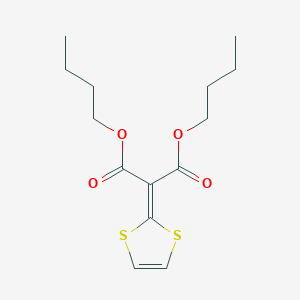

propanedioate](/img/structure/B14595971.png)
